A Technical Guide to the Spectroscopic Characterization of 2-Methylthieno[3,2-c]pyridin-4(5H)-one
A Technical Guide to the Spectroscopic Characterization of 2-Methylthieno[3,2-c]pyridin-4(5H)-one
This guide provides an in-depth analysis of the spectroscopic data for 2-Methylthieno[3,2-c]pyridin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The thieno[3,2-c]pyridine core is a key scaffold in various pharmacologically active agents.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further structural modifications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Thienopyridines
Thienopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical industry.[3] Their structural motif is present in several approved drugs, highlighting their therapeutic potential. The specific compound, 2-Methylthieno[3,2-c]pyridin-4(5H)-one (CAS 59207-23-7), is a derivative with potential for further chemical exploration.[4] This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, providing a foundational understanding for researchers working with this and related compounds.
Molecular Structure and Key Features
The structure of 2-Methylthieno[3,2-c]pyridin-4(5H)-one consists of a thiophene ring fused to a pyridinone ring, with a methyl group at the 2-position. The presence of both electron-rich (thiophene) and electron-deficient (pyridinone) rings, along with the lactam functionality, gives rise to a unique electronic and structural profile that is reflected in its spectroscopic data.
Caption: Molecular structure of 2-Methylthieno[3,2-c]pyridin-4(5H)-one.
Synthesis Overview
Caption: A generalized synthetic workflow for thienopyridinone derivatives.
Spectroscopic Data Analysis
The following sections detail the expected spectroscopic data for 2-Methylthieno[3,2-c]pyridin-4(5H)-one. The predicted values are based on the analysis of its structure and comparison with data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the methyl, aromatic, and NH protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| CH3 | 2.0 - 2.5 | Singlet | 3H | The methyl group at the 2-position is expected to be a singlet. |
| Thiophene-H | 6.5 - 7.5 | Singlet | 1H | A single proton on the thiophene ring. |
| Pyridinone-H (α to N) | 7.0 - 8.0 | Doublet | 1H | Proton on the pyridinone ring adjacent to the nitrogen. |
| Pyridinone-H (β to N) | 6.0 - 7.0 | Doublet | 1H | Proton on the pyridinone ring coupled to the adjacent proton. |
| NH | 10.0 - 12.0 | Broad Singlet | 1H | The amide proton is expected to be downfield and may be broad. |
Note: The exact chemical shifts can be influenced by the solvent used.
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (ppm) | Notes |
| CH3 | 15 - 25 | Aliphatic methyl carbon. |
| Thiophene-C (quaternary) | 120 - 140 | Carbon atom in the thiophene ring with the methyl substituent. |
| Thiophene-CH | 110 - 130 | Protonated carbon in the thiophene ring. |
| Thiophene-C (fused) | 130 - 150 | Quaternary carbons at the ring fusion. |
| Pyridinone-CH (α to N) | 130 - 150 | Carbon adjacent to the nitrogen in the pyridinone ring. |
| Pyridinone-CH (β to N) | 100 - 120 | Carbon beta to the nitrogen in the pyridinone ring. |
| Pyridinone-C=O | 160 - 180 | Carbonyl carbon of the lactam. |
Note: Predicted chemical shifts are based on general values for similar heterocyclic systems.[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm-1) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium-Strong | Characteristic of the amide N-H bond. |
| C-H Stretch (aromatic/aliphatic) | 2850 - 3100 | Medium-Weak | Overlapping signals from methyl and aromatic C-H bonds. |
| C=O Stretch (amide I band) | 1640 - 1680 | Strong | A strong absorption due to the lactam carbonyl group. |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium | Stretching vibrations of the fused aromatic rings. |
| C-N Stretch | 1200 - 1350 | Medium | Characteristic of the amide C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
For 2-Methylthieno[3,2-c]pyridin-4(5H)-one (Molecular Formula: C8H7NOS), the expected molecular weight is approximately 165.21 g/mol .[4]
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Molecular Ion (M+): A prominent peak at m/z 165 is expected, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: Common fragmentation pathways for such structures may include the loss of CO (m/z 137) and subsequent fragmentation of the heterocyclic rings. The presence of the methyl group may lead to the loss of a methyl radical (m/z 150). Analysis of the fragmentation can provide further structural confirmation.[7][8]
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
1H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to 1H NMR to obtain an adequate signal-to-noise ratio.
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm-1.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Acquisition (High-Resolution MS):
-
Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode to observe the [M+H]+ ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.
-
Conclusion
The spectroscopic characterization of 2-Methylthieno[3,2-c]pyridin-4(5H)-one is crucial for its identification and for guiding its use in synthetic and medicinal chemistry applications. The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation. The data and protocols presented in this guide offer a solid foundation for researchers working with this and related thienopyridine derivatives. As with any analytical work, careful experimental execution and data interpretation are key to achieving reliable and accurate results.
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